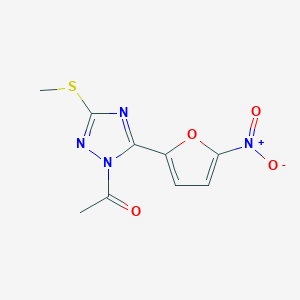![molecular formula C17H18O3S B14589435 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid CAS No. 61166-79-8](/img/structure/B14589435.png)
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety linked to a phenoxy group substituted with a methyl and a propylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-methyl-3-(propylsulfanyl)phenol with 2-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxybenzoic acid derivatives.
Applications De Recherche Scientifique
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the propylsulfanyl group may interact with thiol groups in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-(propylsulfanyl)phenol: A precursor in the synthesis of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid.
2-Phenoxybenzoic acid: Lacks the methyl and propylsulfanyl substitutions, making it less complex.
4-Methylbenzoic acid: Similar structure but without the phenoxy and propylsulfanyl groups.
Uniqueness
This compound is unique due to the presence of both the phenoxy and propylsulfanyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61166-79-8 |
|---|---|
Formule moléculaire |
C17H18O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-(4-methyl-3-propylsulfanylphenoxy)benzoic acid |
InChI |
InChI=1S/C17H18O3S/c1-3-10-21-16-11-13(9-8-12(16)2)20-15-7-5-4-6-14(15)17(18)19/h4-9,11H,3,10H2,1-2H3,(H,18,19) |
Clé InChI |
QRVSNUYQIMIRNG-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C=CC(=C1)OC2=CC=CC=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


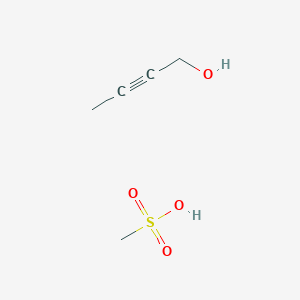
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
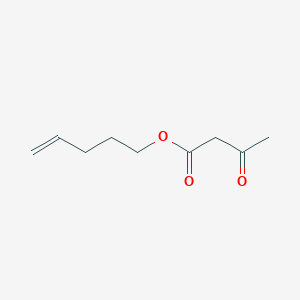
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
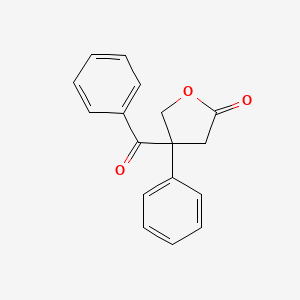
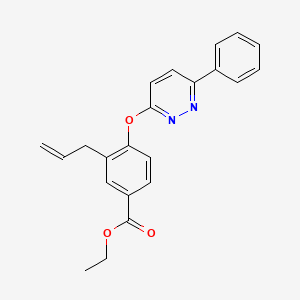
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
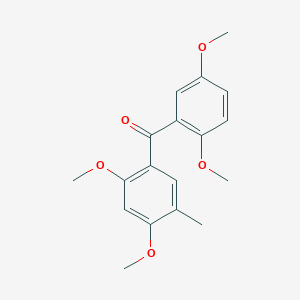
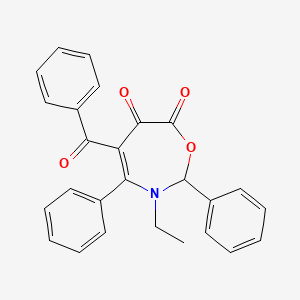
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)
